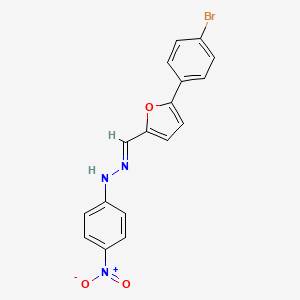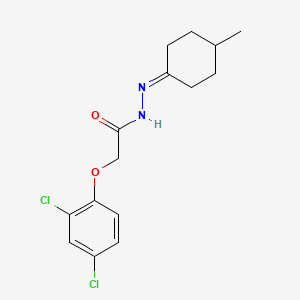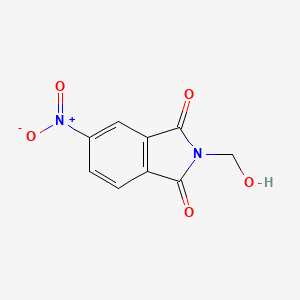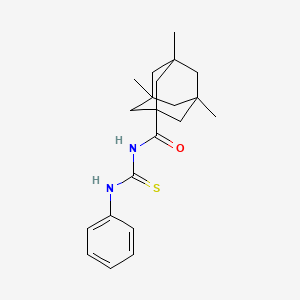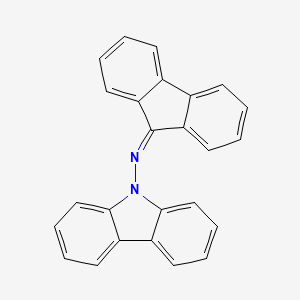
N-(2-chlorophenyl)-2-(3,5-dimethylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-2-(3,5-dimethylphenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound features a chlorophenyl group and a dimethylphenoxy group attached to an acetamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-(3,5-dimethylphenoxy)acetamide typically involves the reaction of 2-chloroaniline with 3,5-dimethylphenoxyacetic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-chlorophenyl)-2-(3,5-dimethylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-(2-chlorophenyl)-2-(3,5-dimethylphenoxy)acetamide depends on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
N-(2-chlorophenyl)-2-(3,5-dimethylphenoxy)acetamide can be compared with other acetamide derivatives, such as:
N-(2-chlorophenyl)acetamide: Lacks the dimethylphenoxy group, which may affect its chemical and biological properties.
N-(2-bromophenyl)-2-(3,5-dimethylphenoxy)acetamide: Similar structure but with a bromine atom instead of chlorine, which can influence reactivity and potency.
N-(2-chlorophenyl)-2-(4-methylphenoxy)acetamide: Similar structure but with a different substitution pattern on the phenoxy group, affecting its overall properties.
Eigenschaften
Molekularformel |
C16H16ClNO2 |
|---|---|
Molekulargewicht |
289.75 g/mol |
IUPAC-Name |
N-(2-chlorophenyl)-2-(3,5-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C16H16ClNO2/c1-11-7-12(2)9-13(8-11)20-10-16(19)18-15-6-4-3-5-14(15)17/h3-9H,10H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
WIBMYDJJJXMIEH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=CC=CC=C2Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzamide, 4-phenoxy-N-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11703222.png)
![4-(3-Fluorophenyl)-8-methoxy-3,4,5,6-tetrahydrobenzo[h]quinazoline-2-thiol](/img/structure/B11703225.png)
![4-([1,1'-biphenyl]-4-carbonyl)-7-bromo-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11703228.png)


![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B11703240.png)
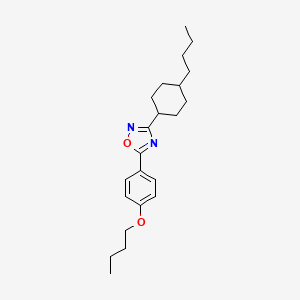
![N'-[7-(Diethylamino)-2-oxo-2H-chromene-3-carboximidoyl]acetohydrazide](/img/structure/B11703255.png)
![1-{[2-Chloro-3-(phenylsulfonyl)propyl]sulfanyl}-4-nitrobenzene](/img/structure/B11703267.png)
